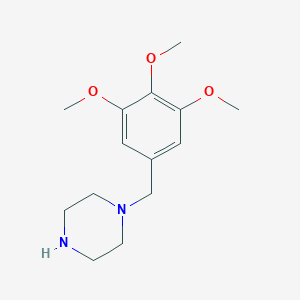
1-(3,4,5-Trimethoxybenzyl)piperazine
Cat. No. B140913
Key on ui cas rn:
52146-35-7
M. Wt: 266.34 g/mol
InChI Key: OVEVYSWOILUFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05070089
Procedure details


A mixture of 4.48 g of piperazine (6 hydrates) and 10 ml of ethanol was warmed at 65°-70° C. to give a homogeneous solution. To the solution were added 4.09 g of piperazine?2HCl H2O and 5 ml of ethanol. At the same temperature, 5.0 g of 3,4,5-trimethoxybenzyl chloride and 15 ml of ethanol were further added at once. The resulting mixture was stirred at 65°-70° C. for additional 30 min. and then chilled with ice. A precipitated insoluble was removed by filtration, and the resulting mother liquer was concentrated. To the concentrated mother liquer was added 8 ml of ethanolic 6-N hydrochloric acid. The mixture was stirred for 30 min under chilling with ice. Precipitated crystals were collected by filtration, washed with ethanol and dried to give hydrochloride of the desired compound.






Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.O.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:15]=[C:16]([O:20][CH3:21])[C:17]=1[O:18][CH3:19])[CH2:13][Cl:14]>C(O)C>[ClH:14].[CH3:21][O:20][C:16]1[CH:15]=[C:12]([CH:11]=[C:10]([O:9][CH3:8])[C:17]=1[O:18][CH3:19])[CH2:13][N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.48 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
4.09 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(CCl)C=C(C1OC)OC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 65°-70° C. for additional 30 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed at 65°-70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a homogeneous solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
chilled with ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitated insoluble was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting mother liquer was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the concentrated mother liquer was added 8 ml of ethanolic 6-N hydrochloric acid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under chilling with ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitated crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(CN2CCNCC2)C=C(C1OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

